2-(Aminomethyl)-N-cyclohexyl-N-methylaniline
Overview
Description
The compound “2-(Aminomethyl)-N-cyclohexyl-N-methylaniline” appears to be a complex organic molecule. The “aminomethyl” group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH21. However, specific information about “2-(Aminomethyl)-N-cyclohexyl-N-methylaniline” is not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds often involves the use of aminomethyl groups, which are usually obtained by alkylation with Eschenmoser’s salt, a source of [CH 2 =N (CH 3) 2] +1. However, the specific synthesis process for “2-(Aminomethyl)-N-cyclohexyl-N-methylaniline” is not found in the available literature.
Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)-N-cyclohexyl-N-methylaniline” is not directly available. However, the structure of similar compounds, such as 2-Aminoethyl hydrogen sulfate, has been analyzed2. The structure of these compounds often involves the presence of aminomethyl groups1.Chemical Reactions Analysis
The specific chemical reactions involving “2-(Aminomethyl)-N-cyclohexyl-N-methylaniline” are not found in the available literature. However, compounds with aminomethyl groups are known to participate in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminomethyl)-N-cyclohexyl-N-methylaniline” are not directly available. However, similar compounds, such as 2-Aminoethyl hydrogen sulfate, have been analyzed for their physical and chemical properties2.Safety And Hazards
The safety and hazards associated with “2-(Aminomethyl)-N-cyclohexyl-N-methylaniline” are not directly available. However, similar compounds, such as 2-Aminoethyl hydrogen sulfate, have safety data sheets available that provide information on their hazards4.
Future Directions
The future directions for research and applications of “2-(Aminomethyl)-N-cyclohexyl-N-methylaniline” are not directly available. However, similar compounds, such as carbapenem-resistant Enterobacterales, are a growing threat to human health worldwide, and future research directions include the development of new drugs and therapies5.
Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “2-(Aminomethyl)-N-cyclohexyl-N-methylaniline”. Further research and analysis would be required for a comprehensive understanding of this specific compound.
properties
IUPAC Name |
2-(aminomethyl)-N-cyclohexyl-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15/h5-7,10,13H,2-4,8-9,11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSIVBBGUDOXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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